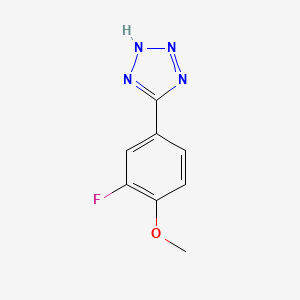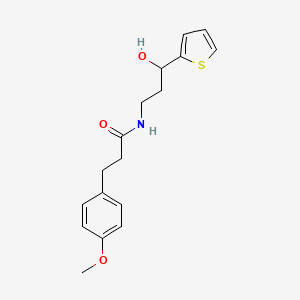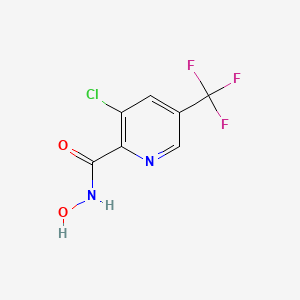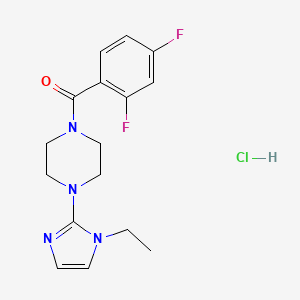
trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine dihydrochloride: is a chemical compound with the molecular formula C8H20Cl2N2O and a molecular weight of 231.16 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Reduction of Pyrrolidine Derivatives: Starting with a pyrrolidine derivative, the compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reactions: A pyrrolidine derivative can undergo substitution reactions with appropriate reagents to introduce the isopropyl and methoxy groups.
Chiral Resolution: The compound can be obtained as a single enantiomer through chiral resolution techniques, ensuring the trans configuration.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving the following steps:
Batch Reactor Setup: The reaction is carried out in a batch reactor with controlled temperature and pressure conditions.
Reagent Addition: The necessary reagents, such as isopropyl chloride and methoxy groups, are added to the reactor.
Catalyst Use: Catalysts may be used to enhance the reaction rate and selectivity.
Purification: The product is purified through crystallization or other purification techniques to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various types of chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be performed with nucleophiles or electrophiles to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.
Substitution: Nucleophiles such as alkyl halides, and electrophiles such as alkylating agents.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted pyrrolidines or other derivatives.
Chemistry:
Synthetic Intermediate: The compound is used as a synthetic intermediate in the preparation of more complex molecules.
Chiral Catalyst: It can serve as a chiral catalyst in asymmetric synthesis reactions.
Biology:
Enzyme Inhibitor: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of certain proteases.
Biological Probe: It can be used as a biological probe to study enzyme-substrate interactions.
Medicine:
Pharmaceutical Research: The compound is investigated for its potential therapeutic applications, including its use in the development of new drugs.
Drug Delivery: It may be used in drug delivery systems to improve the bioavailability of certain medications.
Industry:
Agrochemicals: The compound can be used in the synthesis of agrochemicals, such as pesticides and herbicides.
Material Science: It has applications in material science for the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes or receptors, leading to the inhibition or activation of specific biological processes.
Pathways Involved: It may be involved in signaling pathways that regulate cellular functions, such as cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
trans-1-Ethyl-4-methoxy-3-pyrrolidinamine dihydrochloride
trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride
1-Isopropyl-4-(2-methoxyethyl)-3,3-diphenyl-2-pyrrolidinone
4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness:
Structural Differences: The presence of the isopropyl group at the 1-position and the methoxy group at the 4-position distinguishes this compound from its similar counterparts.
Biological Activity: The specific arrangement of functional groups may result in unique biological activities and applications.
trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine dihydrochloride , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3S,4S)-4-methoxy-1-propan-2-ylpyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-6(2)10-4-7(9)8(5-10)11-3;;/h6-8H,4-5,9H2,1-3H3;2*1H/t7-,8-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOGSTYNERQTLO-FOMWZSOGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(C(C1)OC)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C[C@@H]([C@H](C1)OC)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{2-Oxo-2-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione](/img/structure/B2901677.png)
![(2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2901680.png)
![N-(2,2-Difluoro-7-methyl-4-oxaspiro[2.4]heptan-7-yl)prop-2-enamide](/img/structure/B2901681.png)

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine-4-carboxyli+](/img/structure/B2901684.png)

![N-[1-(2-Fluorophenyl)ethyl]-N-methylprop-2-ynamide](/img/structure/B2901687.png)


![N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2901695.png)

![1-(2-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide](/img/structure/B2901698.png)
![4-[bis(prop-2-en-1-yl)sulfamoyl]-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2901699.png)
![Methyl 5-(((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2901700.png)
